

# A Comparative Analysis of Dilept and Noopept: Two Dipeptide Nootropics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent dipeptide nootropics, **Dilept** and Noopept. Both compounds, developed in Russia, have garnered attention for their cognitive-enhancing and neuroprotective properties. This document aims to offer an objective comparison of their biochemical characteristics, mechanisms of action, and performance in preclinical studies, supported by available experimental data.

#### **Overview and Chemical Structures**

**Dilept** (N-caproyl-L-prolyl-L-tyrosine) is a neurotensin peptidomimetic with antipsychotic and nootropic effects.[1] Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide analog of the racetam class of drugs, known for its cognitive-enhancing properties.[2]

### **Comparative Data Summary**

The following tables summarize the available quantitative data for **Dilept** and Noopept, facilitating a direct comparison of their pharmacokinetic profiles and efficacy in preclinical models.

#### **Table 1: Pharmacokinetic Parameters in Rats**



| Parameter                            | Dilept (Oral<br>Administration)                                              | Noopept (Oral<br>Administration, 50<br>mg/kg)      | Reference |
|--------------------------------------|------------------------------------------------------------------------------|----------------------------------------------------|-----------|
| Tmax (Time to Maximum Concentration) | ~1 hour                                                                      | 0.116 hours (7 minutes)                            | [3][4]    |
| Cmax (Maximum<br>Concentration)      | Not explicitly quantified in available literature                            | 0.82 mcg/mL (serum),<br>1.289 mcg/mL (brain)       | [4]       |
| Bioavailability                      | Low (significant first-<br>pass metabolism)                                  | High oral bioavailability, comparable to injection | [4][5]    |
| Metabolism                           | Intensive<br>biotransformation into<br>two main metabolites<br>(M-1 and M-2) | Pro-drug for cycloprolylglycine (CPG)              | [3][6]    |
| Half-life (t½)                       | Parent drug<br>detectable for ~2<br>hours in rat plasma                      | ~6.5 minutes (parent compound)                     | [3][7]    |

**Table 2: Efficacy in Preclinical Behavioral Models** 



| Behavioral<br>Test              | Dilept<br>(Effective<br>Dose)                     | Noopept<br>(Effective<br>Dose)                         | Effect                                                         | Reference |
|---------------------------------|---------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------|-----------|
| Passive<br>Avoidance Test       | Not explicitly quantified in available literature | 0.5 mg/kg (i.p.)                                       | Prevention of amnesia induced by beta-amyloid injection.[8]    | [8]       |
| Extrapolation<br>Avoidance Test | Not explicitly quantified in available literature | Not explicitly<br>tested in<br>available<br>literature | Elimination of learning disturbances caused by scopolamine.[2] | [2]       |
| Forced Swim<br>Test             | Not explicitly quantified in available literature | 0.05-0.10 mg/kg<br>(injections)                        | Abolished<br>learned<br>helplessness.[4]                       | [4]       |

### **Mechanism of Action**

### **Dilept**

**Dilept**'s mechanism of action is multifaceted, primarily revolving around its interaction with the neurotensin and cholinergic systems.

- Neurotensin System: As a neurotensin analog, **Dilept** is believed to exert its effects through neurotensin receptors. Neurotensin itself is implicated in the regulation of dopamine pathways, which is consistent with **Dilept**'s observed antipsychotic properties.[1]
- Cholinergic and Glutamatergic Systems: Studies have shown that **Dilept** possesses
  cholinopositive effects, counteracting learning disturbances induced by the cholinergic
  antagonist scopolamine.[2] It is also suggested to modulate the glutamatergic system, which
  plays a crucial role in learning and memory.





Click to download full resolution via product page

Diagram 1: Proposed signaling pathway for **Dilept**.

#### Noopept

Noopept is a pro-drug, with its primary metabolite, cycloprolylglycine (CPG), being responsible for many of its nootropic effects.[6] Its mechanism is thought to involve several pathways:

- Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth
  Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[4] These
  neurotrophins are critical for neuronal survival, growth, and synaptic plasticity.
- Cholinergic System: Noopept exhibits a cholinopositive effect, which is believed to contribute to its memory-enhancing properties.[9]
- Glutamatergic System: It modulates the activity of AMPA and NMDA receptors, protecting against glutamate-induced excitotoxicity.[10]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Cholinopositive effect of dilept (neurotensin peptidomimetic) as the basis of its mnemotropic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nootropic Benefits Of Noopept Nootropics Zone [nootropicszone.com]
- 4. examine.com [examine.com]
- 5. Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Interspecies differences of noopept pharmacokinetics] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dilept and Noopept: Two Dipeptide Nootropics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323279#comparative-analysis-of-dilept-and-other-dipeptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com